3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide is a chemical compound with the molecular formula and an average mass of approximately 172.228 g/mol. This compound is classified as an amino acid derivative and features a cyclopropyl group, which is significant in various chemical applications. Its structure includes an amine group, making it relevant in both biological and synthetic contexts.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Chemscene, which provide detailed specifications and safety data. It falls under the category of organic compounds, specifically within the realm of amino acids and their derivatives. The presence of the cyclopropyl moiety classifies it as a cycloalkyl-substituted amine, which can influence its reactivity and biological activity.
The synthesis of 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide typically involves multi-step organic synthesis techniques. Common methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be utilized for purification.
The molecular structure of 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide can be represented using various structural notations:
C1CC1N(C(=O)C(C(C(=O)N)C(C)C)C)NThe molecular weight is approximately 172.228 g/mol, with a monoisotopic mass of 172.121178 g/mol. The compound's structure features a central carbon backbone with amino and carbonyl functional groups that contribute to its reactivity.
3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide can participate in various chemical reactions:
Reactions are typically conducted under controlled environments to optimize yield and minimize by-products. Analytical techniques such as NMR spectroscopy are often employed to monitor reaction progress and confirm product identity.
The mechanism of action for 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide may involve:
Data on its specific biological mechanisms remains limited but suggests potential roles in pharmacology or biochemistry.
Relevant data from suppliers indicate its classification under hazardous materials due to potential environmental impacts.
3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide has several scientific applications:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 54954-14-2
CAS No.: 21115-85-5
CAS No.: 39492-88-1